molecular formula C10H9NO4 B160405 4-Hydroxyquinoline-2-carboxylic acid hydrate CAS No. 345909-35-5

4-Hydroxyquinoline-2-carboxylic acid hydrate

Cat. No.: B160405
CAS No.: 345909-35-5
M. Wt: 207.18 g/mol
InChI Key: WZQSVWRLXGIOBK-UHFFFAOYSA-N
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Description

  • Biochemical Analysis

    Cellular Effects

    The compound is known to have antiexcitotoxic and anticonvulsant effects This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

    Molecular Mechanism

    It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

    Preparation Methods

  • Chemical Reactions Analysis

    • KYNA undergoes several reactions:
      • It acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors.
      • It is a noncompetitive antagonist at the glycine site of the NMDA receptor.
      • KYNA also interacts with the α7 nicotinic acetylcholine receptor and serves as a ligand for the orphan G protein-coupled receptor GPR35.
    • Common reagents and conditions vary based on the specific reactions.
  • Scientific Research Applications

    • KYNA’s applications span various fields:

        Neurobiology: Its role in neurophysiological processes and neuropathological conditions.

        Medicine: Implications in tick-borne encephalitis, schizophrenia, and HIV-related illnesses.

        Industry: Potential therapeutic use in neurobiological disorders.

  • Comparison with Similar Compounds

    • KYNA’s uniqueness lies in its multifaceted interactions and neuroactive properties.
    • Similar compounds include quinolinic acid and picolinic acid.

    Properties

    IUPAC Name

    4-oxo-1H-quinoline-2-carboxylic acid;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WZQSVWRLXGIOBK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    207.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    345909-35-5
    Record name 4-Hydroxyquinoline-2-carboxylic acid hydrate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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